PD173955

Vue d'ensemble

Description

PD173955 est un inhibiteur de petite molécule qui cible l'homologue viral de l'oncogène de la leucémie murine d'Abelson 1 (ABL1) et la famille Src des kinases tyrosine. Il est principalement utilisé dans la recherche scientifique pour étudier l'inhibition de ces kinases, qui jouent des rôles cruciaux dans divers processus cellulaires, notamment la croissance cellulaire, la différenciation et la survie. This compound a montré un potentiel significatif dans le traitement de la leucémie myéloïde chronique et d'autres cancers en raison de sa capacité à inhiber l'activité de ces kinases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

PD173955 est synthétisé par un processus en plusieurs étapes impliquant la formation d'un noyau de pyrido[2,3-d]pyrimidine. Les étapes clés comprennent :

Formation du noyau de pyrido[2,3-d]pyrimidine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Réactions de substitution : Introduction de substituants tels que les groupes thiométhylanilino et dichlorophényle par des réactions de substitution nucléophile.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour atteindre la pureté souhaitée

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait l'extension des voies de synthèse mentionnées ci-dessus. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

PD173955 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans this compound.

Substitution : Les réactions de substitution nucléophile sont couramment utilisées pour introduire différents substituants dans le noyau de pyrido[2,3-d]pyrimidine

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des nucléophiles tels que des amines ou des thiols en milieu basique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité et améliorer l'efficacité du composé .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier l'inhibition des kinases ABL1 et Src, qui sont impliquées dans divers cancers, notamment la leucémie myéloïde chronique et le cancer du sein

Études de signalisation cellulaire : This compound aide à comprendre le rôle des kinases tyrosine dans les voies de signalisation cellulaire et leur impact sur les processus cellulaires.

Développement de médicaments : Il sert de composé de tête pour développer de nouveaux inhibiteurs ciblant les kinases tyrosine, contribuant au développement de thérapies anticancéreuses ciblées.

Recherche biologique : This compound est utilisé pour étudier les mécanismes moléculaires sous-jacents aux maladies liées aux kinases et pour identifier des cibles thérapeutiques potentielles.

Mécanisme d'action

This compound exerce ses effets en se liant au site de liaison de l'adénosine triphosphate (ATP) des kinases ABL1 et Src. Cette liaison inhibe l'activité de la kinase, empêchant la phosphorylation des substrats en aval. L'inhibition de ces kinases perturbe divers processus cellulaires, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . Les cibles moléculaires comprennent les kinases ABL1 et Src, et les voies impliquées sont principalement liées à la croissance cellulaire, à la différenciation et à la survie .

Applications De Recherche Scientifique

PD173955 is a pyrido[2,3-d]pyrimidine compound that has demonstrated effectiveness as an inhibitor of Bcr-Abl and c-Kit tyrosine kinases . Research indicates its potential in treating conditions related to kinase activity, particularly those involving Bcr-Abl in leukemia and c-Kit .

Scientific Research Applications

Bcr-Abl Kinase Inhibition: this compound is a potent inhibitor of Bcr-Abl kinase, which is a tyrosine kinase associated with chronic myeloid leukemia (CML) . Studies show that this compound inhibits Bcr-Abl-dependent cell growth with an IC50 of 2-35 nM in different cell lines . In kinase inhibition assays, it has an IC50 of 1-2 nM, and it inhibits Bcr-Abl-dependent substrate tyrosine phosphorylation in cellular growth assays .

Inhibition of c-Kit: this compound also inhibits c-kit autophosphorylation and proliferation . It inhibited kit ligand-dependent c-kit autophosphorylation (IC50 = approximately 25 nM) and kit ligand-dependent proliferation of M07e cells (IC50 = 40 nM) .

Cell Cycle Arrest: Fluorescence-activated cell-sorting analyses of cells treated with this compound showed cell cycle arrest in G1 . In CML GM progenitor cells, 10 nM of this compound reduced the percentage of cells in S-G2-M (control 26% versus this compound 15%) while increasing the percentage of cells in G1 (control 74% versus this compound) .

Tyrosine Phosphorylation Inhibition: this compound inhibits the autophosphorylation of the p210 bcr-abl protein and its protein substrates . It has been shown to inhibit the autophosphorylation of p210 bcr-abl protein, as well as its protein substrates SHIP1, SHIP2, Cbl, and p62 dok in primary CML CD34+ progenitor cells .

Comparison with Imatinib (STI-571): this compound is more effective than STI-571 at shutting down the kinase activity of c-Abl . Unlike STI-571, this compound is also a potent inhibitor of Src kinases . Crystal structures suggest that this compound achieves greater potency than STI-571 by targeting multiple forms of Abl (active or inactive) .

Effects on Normal Progenitor Cells: Studies on primary normal CD34+ GM progenitors showed that a concentration of 10 nM this compound did not affect normal progenitors, ensuring that inhibitory effects on CML progenitors could be attributed to Bcr-Abl kinase activity inhibition .

Analogues for Reducing Amyloid Beta Production: Kinase inactive analogues of this compound have been developed as inhibitors of amyloid-beta peptide production . These compounds function by modulating the BACE1 cleavage of APP and can be combined with a BACE1 inhibitor to further reduce production .

Data Table: IC50 Values of this compound in Various Assays

Case Studies

While the provided search results do not explicitly detail comprehensive case studies, the applications of this compound can be inferred from the research findings:

- Chronic Myeloid Leukemia (CML) Research: Studies involving primary CML CD34+ progenitor cells demonstrated that this compound inhibits the autophosphorylation of the Bcr-Abl protein and its substrates . This suggests its potential use in CML treatment by targeting Bcr-Abl kinase activity .

- Cellular Assays: this compound inhibited KL-dependent proliferation at an IC50 of ∼50 nM and GM-CSF-dependent cell growth at an IC50 ∼1 μM in cell lines that are dependent on cytokines for growth .

- Amyloid Beta Production Reduction: Kinase inactive analogues of this compound have been shown to reduce amyloid-beta peptide production, suggesting a potential application in modulating APP metabolism .

Mécanisme D'action

PD173955 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of ABL1 and Src kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. The inhibition of these kinases disrupts various cellular processes, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ABL1 and Src kinases, and the pathways involved are primarily related to cell growth, differentiation, and survival .

Comparaison Avec Des Composés Similaires

PD173955 est souvent comparé à d'autres inhibiteurs de kinases tyrosine tels que l'imatinib (également connu sous le nom de STI-571 ou Gleevec) et PD180970. Voici quelques points clés de comparaison :

PD180970 : this compound et PD180970 sont structurellement liés et inhibent tous deux la croissance cellulaire dépendante de Bcr-Abl.

Liste des composés similaires

- Imatinib (STI-571, Gleevec)

- PD180970

- Dasatinib

- Nilotinib

This compound se distingue par sa puissance accrue et sa capacité à cibler plusieurs conformations de kinases, ce qui en fait un outil précieux dans la recherche sur le cancer et le développement de médicaments .

Activité Biologique

PD173955 is a potent small molecule inhibitor primarily known for its role as a dual Src/Abl kinase inhibitor. It has garnered attention in cancer research, particularly for its effectiveness against chronic myelogenous leukemia (CML) and other malignancies characterized by aberrant Bcr-Abl signaling. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cellular models, and comparative studies with other inhibitors.

This compound functions as an ATP-competitive inhibitor , specifically targeting the Bcr-Abl and Src kinases. Its binding affinity is notably high, with reported IC50 values of 1-2 nM for Bcr-Abl and approximately 300 nM for Src kinases .

Binding Characteristics

- Bcr-Abl Kinase : this compound binds to the ATP-binding site of the Bcr-Abl kinase domain in a manner that allows it to inhibit both active and inactive forms of the kinase.

- Src Kinase : While primarily focused on Bcr-Abl, this compound also shows inhibitory effects on Src family kinases, which are involved in various signaling pathways related to cell proliferation and survival.

In Vitro Studies

This compound has been extensively tested in various cancer cell lines. The following table summarizes its inhibitory effects across different models:

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| K562 (CML) | 10 | Inhibition of proliferation |

| RWLeu4 (CML) | 35 | Inhibition of proliferation |

| HT29 (Colorectal) | 800 | Inhibition of growth without morphological changes |

| CML CD34+ Progenitors | 50 | Inhibition of KL-dependent proliferation |

In K562 cells, this compound not only inhibited cell growth but also induced cell cycle arrest at the G1 phase, demonstrating its potential to disrupt the proliferation of CML cells effectively .

Case Studies

-

Chronic Myelogenous Leukemia (CML) :

- A study demonstrated that this compound inhibited Bcr-Abl-dependent tyrosine phosphorylation in primary CML CD34+ progenitor cells. The compound's efficacy was highlighted by a significant reduction in cell viability at concentrations that did not affect normal progenitor cells .

- Another investigation showed that this compound effectively abrogated enhanced growth responses in CML progenitors when stimulated by growth factors, indicating its ability to restore normal growth regulation mechanisms disrupted by Bcr-Abl activity .

- Comparative Analysis with Imatinib :

Propriétés

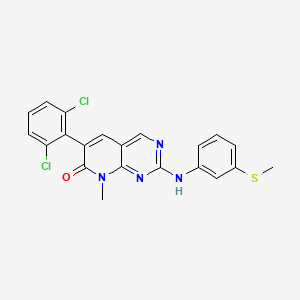

IUPAC Name |

6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAARYSWULJUGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332241 | |

| Record name | PD173955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260415-63-2 | |

| Record name | PD173955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.